2-Methyl-5-(trifluoromethyl)phenylacetic acid

Description

Molecular Formula and Synonyms

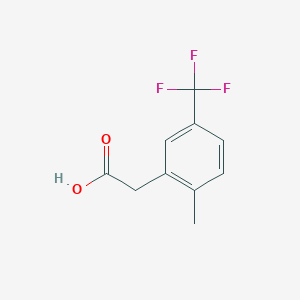

The molecular identity of 2-Methyl-5-(trifluoromethyl)phenylacetic acid is established through its fundamental chemical descriptors and various nomenclature systems. The compound possesses the molecular formula Carbon ten Hydrogen nine Fluorine three Oxygen two, with a calculated molecular weight of 218.17 grams per mole. This specific molecular composition reflects the presence of a benzene ring system decorated with both methyl and trifluoromethyl substituents, along with an acetic acid side chain that provides the carboxylic acid functionality.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, yielding the official name 2-[2-methyl-5-(trifluoromethyl)phenyl]acetic acid. This naming convention precisely describes the substitution pattern on the aromatic ring, indicating the methyl group at the 2-position and the trifluoromethyl group at the 5-position relative to the acetic acid substituent. Alternative synonyms documented in chemical databases include 2-(2-Methyl-5-(trifluoromethyl)phenyl)acetic acid and the Chemical Abstracts Service registry number 1000517-01-0.

The compound's chemical identity is further confirmed through its unique molecular descriptors, including the Simplified Molecular Input Line Entry System notation: O=C(O)CC1=CC(C(F)(F)F)=CC=C1C. The International Chemical Identifier key UMEQVNCETMDPES-UHFFFAOYSA-N provides an additional layer of molecular identification that ensures unambiguous chemical communication across databases and research platforms. The PubChem Compound Identifier number 46737519 serves as a standardized reference for accessing comprehensive chemical information about this specific molecular structure.

| Chemical Descriptor | Value |

|---|---|

| Molecular Formula | Carbon ten Hydrogen nine Fluorine three Oxygen two |

| Molecular Weight | 218.17 grams per mole |

| Chemical Abstracts Service Number | 1000517-01-0 |

| PubChem Compound Identifier | 46737519 |

| International Chemical Identifier Key | UMEQVNCETMDPES-UHFFFAOYSA-N |

Structural Isomerism and Conformational Analysis

The structural landscape of methylated trifluoromethyl phenylacetic acids reveals significant isomeric diversity that influences both chemical properties and biological activities. Multiple positional isomers exist based on the relative positions of the methyl and trifluoromethyl substituents on the benzene ring. The specific compound under investigation, this compound, represents one distinct isomeric form, while related compounds such as 5-Methyl-2-(trifluoromethyl)phenylacetic acid constitute alternative arrangements with different electronic and steric properties.

The conformational analysis of phenylacetic acid derivatives has been extensively studied through both theoretical calculations and spectroscopic methods. Research on phenylacetic acid and its halogenated analogues demonstrates that most conformations are stabilized through hyperconjugative effects, which represent the primary determinant of conformational preference. Detailed investigations using density functional theory calculations combined with nuclear magnetic resonance and infrared spectroscopy reveal that the acetic acid side chain typically adopts orientations out of the aromatic ring plane by approximately 60 to 95 degrees.

Theoretical studies on related phenylacetic acid derivatives identify multiple unique conformers, with quantum chemical calculations at the B3LYP and MP2 levels indicating that the five lowest energy conformers typically account for more than 99% of the conformational mixture at room temperature. The conformational preferences arise from a complex interplay of intramolecular interactions, including hydrogen bonding patterns involving the carboxylic acid group and electronic effects from the aromatic substituents. Nuclear magnetic resonance analyses demonstrate that variations in medium polarity produce minimal changes in conformation population, suggesting robust conformational preferences that persist across different chemical environments.

The presence of both methyl and trifluoromethyl substituents introduces additional conformational complexity through their distinct electronic and steric effects. The trifluoromethyl group, with its significant electronegativity, influences the electron density distribution throughout the aromatic system, while the methyl group provides modest electron-donating character. These opposing electronic effects create unique conformational landscapes that differ substantially from those observed in simpler phenylacetic acid derivatives.

Key Functional Groups and Electronic Features

The electronic architecture of this compound is dominated by the distinctive properties of its constituent functional groups, particularly the trifluoromethyl moiety and the carboxylic acid functionality. The trifluoromethyl group exhibits exceptional electronegativity characteristics that are intermediate between fluorine and chlorine, making it one of the most electron-withdrawing substituents commonly encountered in organic chemistry. This strong electron-withdrawing character significantly influences the electronic properties of the entire molecular system.

The trifluoromethyl group's electronic effects can be quantified through Hammett substituent constants, which provide standardized measures of electronic influence on aromatic systems. According to established data, the trifluoromethyl group exhibits meta and para Hammett sigma values of 0.43 and 0.54, respectively, confirming its strong electron-withdrawing nature. These values indicate that the trifluoromethyl substituent significantly decreases electron density at both meta and para positions relative to the point of attachment, creating substantial electronic perturbations throughout the aromatic ring system.

In contrast, the methyl group functions as a modest electron-donating substituent with meta and para Hammett sigma values of -0.07 and -0.17, respectively. This electron-donating character creates an interesting electronic dichotomy within the molecule, where the methyl and trifluoromethyl groups exert opposing electronic influences on the aromatic system. The carboxylic acid group adds another layer of electronic complexity, with the carbonyl carbon serving as an electron-withdrawing center while the hydroxyl group can participate in hydrogen bonding interactions.

The combined electronic effects of these substituents create unique charge distribution patterns that influence both chemical reactivity and physical properties. The strong electron-withdrawing character of the trifluoromethyl group enhances the acidity of the carboxylic acid function, making trifluoromethyl-substituted compounds generally more acidic than their non-fluorinated counterparts. This enhanced acidity arises from the stabilization of the conjugate base through electronic delocalization that involves the electron-withdrawing trifluoromethyl substituent.

| Functional Group | Hammett Sigma Meta | Hammett Sigma Para | Electronic Character |

|---|---|---|---|

| Trifluoromethyl | 0.43 | 0.54 | Strong Electron-Withdrawing |

| Methyl | -0.07 | -0.17 | Weak Electron-Donating |

| Carboxylic Acid | 0.37 | 0.45 | Moderate Electron-Withdrawing |

Crystallographic and Stereochemical Analysis

The crystallographic characterization of aromatic carboxylic acids containing trifluoromethyl substituents reveals distinctive structural features that arise from the unique steric and electronic properties of these functional groups. While specific crystal structure data for this compound remains limited in the available literature, related compounds provide valuable insights into the expected crystallographic behavior of this molecular system. The melting point range of 117 to 120 degrees Celsius reported for the closely related 5-Methyl-2-(trifluoromethyl)phenylacetic acid isomer suggests moderate intermolecular interactions in the solid state.

The stereochemical analysis of phenylacetic acid derivatives reveals that the acetic acid side chain typically adopts specific orientations relative to the aromatic ring plane. Research on related compounds demonstrates that the side chain generally positions itself at angles between 60 and 95 degrees from the aromatic plane, minimizing steric interactions while optimizing electronic conjugation. This geometrical arrangement reflects the balance between various molecular forces, including steric repulsion, electronic stabilization, and potential hydrogen bonding interactions.

The trifluoromethyl group introduces unique crystallographic considerations due to its distinctive size and electronic properties. The Carbon-Fluorine bond lengths in trifluoromethyl groups are typically shorter than Carbon-Hydrogen bonds, creating compact yet electronegatively dense regions within the molecular structure. These characteristics influence crystal packing arrangements and intermolecular interaction patterns in the solid state. The high electronegativity of the fluorine atoms creates localized negative charge regions that can participate in weak intermolecular interactions with electropositive centers in neighboring molecules.

The presence of both methyl and trifluoromethyl substituents on the aromatic ring creates asymmetric charge distribution patterns that influence crystallographic behavior. The methyl group, being electron-donating, creates regions of increased electron density, while the trifluoromethyl group creates electron-deficient areas. This electronic asymmetry can lead to distinctive crystal packing motifs where molecules orient themselves to optimize favorable electrostatic interactions while minimizing repulsive forces.

Hydrogen bonding patterns in the crystalline state are expected to involve primarily the carboxylic acid functional group, which can form both intermolecular and intramolecular hydrogen bonds. The electronic effects of the aromatic substituents, particularly the electron-withdrawing trifluoromethyl group, enhance the acidity of the carboxylic acid proton, potentially strengthening hydrogen bonding interactions and influencing crystal stability and melting behavior. The resulting crystal structures likely exhibit layered arrangements where carboxylic acid groups form hydrogen-bonded networks while the aromatic portions engage in weaker van der Waals interactions.

Properties

IUPAC Name |

2-[2-methyl-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHQANJHRWBIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-(trifluoromethyl)phenylacetic acid. Specific details about how these factors affect this compound are currently unknown.

Biochemical Analysis

Biochemical Properties

2-Methyl-5-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids to leukotrienes, which are mediators of inflammation. The nature of these interactions is primarily inhibitory, affecting the enzyme’s activity and subsequent biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of inflammatory responses due to its inhibition of lipoxygenase. This inhibition can lead to decreased production of leukotrienes, thereby reducing inflammation and altering gene expression related to inflammatory pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of lipoxygenase by binding to the enzyme’s active site, preventing the conversion of polyunsaturated fatty acids to leukotrienes. This inhibition results in a decrease in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties by inhibiting lipoxygenase activity. At higher doses, potential toxic or adverse effects may be observed. These effects include skin irritation, serious eye irritation, and respiratory irritation. It is essential to determine the threshold effects and safe dosage ranges to avoid toxicity in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of lipoxygenase affects the metabolic flux of polyunsaturated fatty acids, leading to decreased production of leukotrienes. This alteration in metabolic pathways can have significant effects on metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation within specific tissues can influence its activity and function. Understanding the transport mechanisms is crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Biological Activity

Overview

2-Methyl-5-(trifluoromethyl)phenylacetic acid is an organic compound notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and interactions with biological systems.

- Molecular Formula: C10H9F3O2

- Molecular Weight: 224.17 g/mol

- Structure: The compound features a phenyl ring substituted with a methyl group and a trifluoromethyl group, linked to an acetic acid moiety.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is known to influence biochemical pathways by modulating enzyme activity, particularly through interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties: Studies indicate that derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects: Research suggests that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Cytotoxic Effects: In vitro studies have shown that higher concentrations can induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the effects of this compound on cell viability and proliferation. The results indicated:

| Concentration (µM) | Cell Viability (%) | Remarks |

|---|---|---|

| 0.1 | 90 | Minimal effect |

| 1 | 75 | Moderate inhibition |

| 10 | 40 | Significant cytotoxicity |

| 100 | <20 | High cytotoxicity |

These findings suggest a dose-dependent response where lower concentrations have minimal effects while higher concentrations lead to significant cell death .

Animal Models

In vivo studies using rodent models have further elucidated the pharmacokinetics and toxicity profile of the compound. Key findings include:

- Absorption and Distribution: The compound was rapidly absorbed, with peak plasma concentrations occurring within one hour post-administration.

- Toxicity Observations: At high doses (above 50 mg/kg), signs of toxicity were observed, including weight loss and behavioral changes, indicating a need for careful dosage management in therapeutic applications .

Case Studies

Several case studies have been documented that explore the therapeutic potential of this compound:

-

Case Study: Antimicrobial Efficacy

- A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antimicrobial properties.

-

Case Study: Anti-inflammatory Activity

- In a model of induced inflammation, treatment with the compound significantly reduced edema compared to control groups, suggesting its potential application in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethylphenylacetic Acids

4-(Trifluoromethyl)phenylacetic Acid

- Structure : Trifluoromethyl group at position 4, acetic acid at position 1.

- Key Differences : The para-substituted -CF₃ group reduces steric hindrance compared to the ortho-methyl substitution in the target compound. This structural variation may influence binding affinity in biological systems.

- Physical Properties : Molecular weight = 204.15 g/mol (same as target compound) but distinct melting points and solubility due to substituent positions .

3-Fluoro-5-(trifluoromethyl)phenylacetic Acid

- Structure : Adds a fluorine atom at position 3 alongside the -CF₃ group at position 5.

- The molecular weight (222.14 g/mol) is higher than the target compound due to the fluorine .

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic Acid

- Structure : Fluorine at position 2, methyl at position 5, and -CF₃ at position 3.

- Key Differences: The fluorine atom in the ortho position may enhance steric effects and acidity (pKa ~2.5–3.0) compared to the non-fluorinated target compound. Molecular weight = 236.16 g/mol .

Functional Group Variants

3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

- Structure : Methoxy (-OCH₃) group at position 3, -CF₃ at position 5.

- Molecular weight = 234.17 g/mol, with a higher boiling point due to polar interactions .

3-Chloro-5-(trifluoromethyl)phenylacetic Acid

Benzoic Acid Derivatives

2-Methyl-5-(trifluoromethyl)benzoic Acid

- Structure : Benzoic acid (-COOH) directly attached to the ring, lacking the acetic acid’s methylene (-CH₂-) spacer.

- Molecular weight = 204.15 g/mol, identical to phenylacetic acid derivatives but with distinct acidity (pKa ~2.0–2.5) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2-Methyl-5-(trifluoromethyl)phenylacetic acid | 204.15 | Not reported | 2-CH₃, 5-CF₃ |

| 4-(Trifluoromethyl)phenylacetic acid | 204.15 | 68–71 (analog data) | 4-CF₃ |

| 3-Chloro-5-(trifluoromethyl)phenylacetic acid | 238.60 | 125–127 | 3-Cl, 5-CF₃ |

| 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid | 236.16 | Not reported | 2-F, 5-CH₃, 4-CF₃ |

- Lipophilicity: The -CF₃ group increases logP values (~2.5–3.5) compared to non-fluorinated analogs. Methoxy and chloro substituents further modulate solubility .

Preparation Methods

Diazotization and Halogenation (Introduction of Trifluoromethyl and Halide Groups)

Starting from appropriately substituted anilines (e.g., 2-methyl-5-(trifluoromethyl)aniline), a diazotization reaction is carried out in the presence of acid and diazo reagents, often with a phase transfer catalyst and copper-based catalyst in a vinylidene chloride solvent system. This step converts the amino group into a diazonium salt, which then undergoes substitution to introduce halogen or trifluoromethyl groups on the aromatic ring.

For example, in a related patent for phenylacetic acid compounds, the diazotization is performed at low temperatures (-5 to 5 °C) with tetrabutylammonium chloride and cuprous oxide catalysts, followed by vinylidene chloride addition to yield a halogenated intermediate.

Formation of Benzyl Halide Intermediate

The halogenated aromatic compound is then subjected to halogenation at the benzylic position to form benzyl halides such as 2,4,5-trifluorobenzyl chloride. This is typically achieved by halogenation reactions under controlled temperature conditions (e.g., reflux with halogenating agents).

For instance, 2,4,5-trifluorotoluene is halogenated to 2,4,5-trifluorobenzyl chloride, which serves as a key intermediate for further conversion.

Cyanidation to Form Benzyl Nitrile

The benzyl halide intermediate undergoes cyanidation by reaction with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide or ethanol, often in the presence of a phase transfer catalyst such as azobisisobutyronitrile. The reaction is conducted at elevated temperatures (~70-80 °C) for several hours to yield the corresponding benzyl nitrile.

This step is critical to introduce the nitrile group, which is a precursor to the carboxylic acid functionality.

Hydrolysis to Phenylacetic Acid

The benzyl nitrile is hydrolyzed under acidic conditions, typically using concentrated sulfuric acid with acetic acid as a co-solvent, at elevated temperatures (100-120 °C). The hydrolysis converts the nitrile group to the carboxylic acid, yielding this compound.

Post-reaction, the mixture is cooled, diluted with water, and the product is isolated by filtration and recrystallization to achieve high purity (>98% by HPLC).

Representative Example from Patent Literature

Alternative Synthetic Routes and Catalytic Methods

Copper-catalyzed C-H trifluoromethylation of phenylacetic acid derivatives has been reported, which may offer a direct method to introduce trifluoromethyl groups onto phenylacetic acid scaffolds. This method involves copper(I) iodide catalysts and bis(pinacolato)diboron as an additive, enabling the synthesis of trifluoromethylated phenylacetic acids in moderate to good yields.

This approach could be adapted for this compound synthesis, potentially simplifying the route by functionalizing pre-existing phenylacetic acids rather than building the acid group after trifluoromethylation.

Summary and Analytical Notes

The preparation of this compound predominantly relies on multi-step synthetic routes involving diazotization, halogenation, cyanidation, and hydrolysis.

Key parameters influencing yield and purity include reaction temperature control during diazotization (-5 to 5 °C), choice of solvents (water-organic solvent mixtures with controlled ratios), and acid concentration during hydrolysis.

The use of phase transfer catalysts and copper-based catalysts is critical in facilitating diazotization and halogenation steps.

Recrystallization from solvents such as toluene or methanol is employed to achieve high purity (>98% by HPLC).

Emerging catalytic methods such as copper-catalyzed C-H trifluoromethylation may offer alternative synthetic routes with potentially fewer steps.

Q & A

Basic: What are the key synthetic routes for 2-Methyl-5-(trifluoromethyl)phenylacetic acid, and how are reaction conditions optimized?

Answer:

The synthesis typically involves carbonylation reactions under controlled temperature (e.g., 80–120°C) and pressure (e.g., 1–3 atm CO) to introduce the acetic acid moiety. Key steps include:

- Substrate Preparation : Starting with 2-methyl-5-(trifluoromethyl)bromobenzene, a palladium-catalyzed carbonylation with CO and methanol yields the methyl ester intermediate.

- Hydrolysis : The ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Critical Parameters : Catalyst loading (e.g., Pd(OAc)₂, 2–5 mol%), ligand selection (e.g., PPh₃), and solvent polarity (e.g., DMF/water mixtures) significantly impact yield. Side reactions like decarboxylation are minimized by avoiding excessive heating during hydrolysis .

Basic: How is the compound structurally characterized, and what spectroscopic techniques are most effective?

Answer:

- NMR Spectroscopy : H and F NMR are critical for confirming substituent positions. The trifluoromethyl group ( ≈ -60 to -65 ppm) and methyl group ( ≈ 2.3–2.5 ppm) provide distinct signals. Diastereomers (if present) show split peaks in H NMR due to differing electronic environments .

- Melting Point : Reported ranges (e.g., 73–75°C for analogs) help verify purity .

- Mass Spectrometry : High-resolution MS confirms molecular weight (expected: 234.17 g/mol for C₁₀H₉F₃O₃) .

Advanced: How do substituent positions (e.g., methyl, trifluoromethyl) influence reactivity in cross-coupling reactions?

Answer:

The trifluoromethyl group at the 5-position creates steric hindrance and electron-withdrawing effects, slowing electrophilic substitution but enhancing stability in nucleophilic environments. Comparative studies of analogs show:

| Substituent Position | Reactivity in Suzuki Coupling | Notes |

|---|---|---|

| 5-Trifluoromethyl | Moderate (due to steric bulk) | Favors meta-substitution |

| 3-Trifluoromethyl | High (less steric hindrance) | Ortho/para selectivity |

| Methodology : Use kinetic studies (e.g., monitoring reaction rates via HPLC) and DFT calculations to map electronic effects . |

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. A systematic approach includes:

Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Purity Analysis : Use HPLC (>95% purity threshold) to exclude confounding impurities .

Structural Confirmation : Compare F NMR data with literature to verify substituent positions .

Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers .

Basic: What role does the trifluoromethyl group play in the compound’s physicochemical properties?

Answer:

- Lipophilicity : The -CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability.

- Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo.

- Electronic Effects : The electron-withdrawing nature deactivates the aromatic ring, directing reactions to meta/para positions .

Advanced: What strategies improve enantioselective synthesis of this compound?

Answer:

- Chiral Catalysts : Use Rhodium(I)-BINAP complexes for asymmetric hydrogenation of precursor alkenes.

- Derivatization : Convert the acid to a methyl ester for chiral HPLC analysis (e.g., Chiralpak AD-H column).

- Enantiomeric Excess (ee) Determination : Utilize H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to quantify ee (>90% achievable) .

Advanced: How can derivatives be designed to enhance bioactivity in antimicrobial studies?

Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the 3-position to enhance binding to bacterial efflux pumps.

- Prodrug Design : Esterify the carboxylic acid to improve cellular uptake, followed by enzymatic hydrolysis in vivo.

- In Silico Screening : Dock derivatives into target proteins (e.g., E. coli dihydrofolate reductase) to predict binding affinities .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage Conditions : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and humidity (>60% RH causes hydrolysis) .

Advanced: How is this compound used as a chiral derivatizing agent in stereochemical analysis?

Answer:

- Diastereomer Formation : React with chiral amines (e.g., (R)-α-methylbenzylamine) to form diastereomeric amides.

- NMR Differentiation : Distinct H chemical shifts (Δδ ≈ 0.1–0.3 ppm) between diastereomers allow ee calculation via integration .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.